5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
Overview
Description
5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a chemical compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol It is a member of the dibenzazepine family, which is known for its tricyclic structure
Mechanism of Action
Target of Action
It is known that similar compounds are often used as intermediates in the synthesis of various anticonvulsant drugs .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
It is known that similar compounds have wide distribution in the body and can cross the blood-brain barrier .
Result of Action
It is known that similar compounds have strong antidepressant effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has excellent thermal stability with decomposition temperatures up to 452 °C . It is soluble in ethyl acetate, which could influence its bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine typically involves the reaction of 10,11-dihydro-5H-dibenz(b,f)azepine with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the dibenzazepine core, followed by acetylation and subsequent purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: A precursor in the synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.
Carbamazepine: A well-known anticonvulsant drug with a similar dibenzazepine structure.
Oxcarbazepine: Another anticonvulsant with a modified dibenzazepine core.
Uniqueness
This compound is unique due to its specific acetylation at the amine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUMPHLDWPKWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233848 | |
Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84803-67-8 | |
Record name | 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84803-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQR24Q6RTF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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